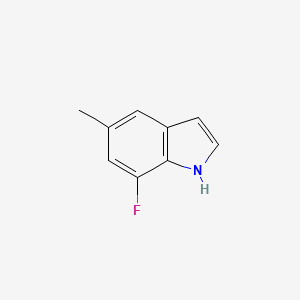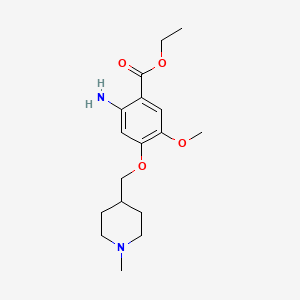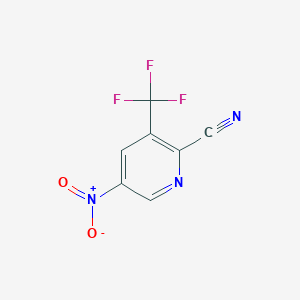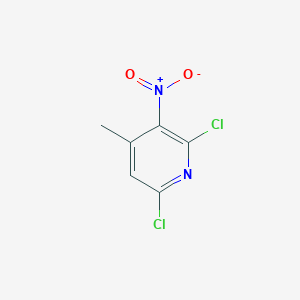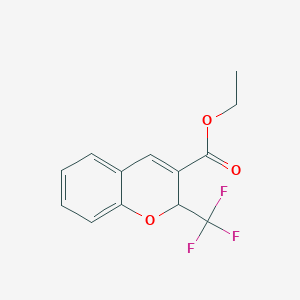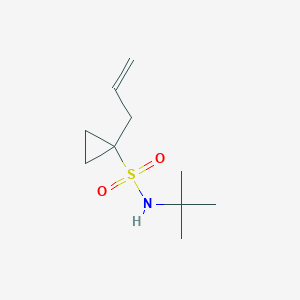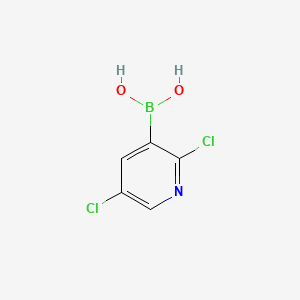
2,5-Dichloropyridine-3-boronic acid
説明
2,5-Dichloropyridine-3-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential use in various chemical reactions, particularly in the formation of complex organic structures through coupling reactions. The presence of boronic acid allows for the formation of reversible covalent bonds with diols, which is a key feature in dynamic covalent chemistry and can be exploited in the synthesis of supramolecular structures and materials .
Synthesis Analysis
The synthesis of halopyridinylboronic acids, including 2,5-dichloropyridine-3-boronic acid, typically involves a regioselective halogen-metal exchange reaction. This is followed by quenching with a trialkyl borate, such as triisopropylborate, starting from appropriately substituted dihalopyridines. The process has been shown to yield a single regioisomeric boronic acid product, indicating a high level of control over the reaction pathway . Another approach for synthesizing pyridine-based boronic acid derivatives involves a diboration followed by a 6π-electrocyclization strategy, which provides a range of functionalized heterocycles from readily available starting materials .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,5-dichloropyridine-3-boronic acid is not detailed in the provided papers, the general structure of such compounds can be elucidated using techniques like single crystal X-ray diffraction, as demonstrated for related cocrystals . These techniques allow for the determination of crystallographic systems, space groups, and the stabilization of the structure through various types of hydrogen bonding interactions.
Chemical Reactions Analysis
Boronic acids, including 2,5-dichloropyridine-3-boronic acid, are known to participate in Suzuki cross-coupling reactions. These reactions involve the coupling of boronic acids with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This method is widely used for constructing complex organic molecules and is particularly valuable due to its tolerance of a wide range of functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dichloropyridine-3-boronic acid are influenced by the presence of both the halogen and boronic acid functional groups. Boronic acids are typically Lewis acids and can form reversible bonds with diols and other Lewis bases, which is a key property in their use in dynamic covalent chemistry and materials science . The halogen atoms can also affect the reactivity and stability of the molecule, as well as its interaction with other chemical species during reactions. The specific properties such as melting point, solubility, and stability would be determined through experimental characterization techniques such as HPLC, FTIR, and NMR spectroscopy .
科学的研究の応用
Fluorescent Chemosensors
Boronic acids, including derivatives like 2,5-Dichloropyridine-3-boronic acid, are crucial in the development of selective fluorescent chemosensors. They interact with diols to form cyclic structures, which are used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances. This application is significant in disease diagnosis and treatment (Huang et al., 2012).
Catalysis in Organic Reactions
Boronic acids play a versatile role in catalyzing organic reactions. Their use in aza-Michael additions of hydroxamic acid to quinone imine ketals demonstrates their potential in synthesizing densely functionalized cyclohexanes, crucial in various chemical syntheses (Hashimoto et al., 2015).
Sensing Applications
Boronic acids, including 2,5-Dichloropyridine-3-boronic acid, are increasingly used in sensing applications. Their interaction with diols and Lewis bases leads to their utility in detecting various substances. Key applications include biological labeling, protein manipulation, and the development of therapeutics (Lacina et al., 2014).
Suzuki Cross-Coupling Reactions
These boronic acids are used in Suzuki cross-coupling reactions, an important process in organic chemistry to create highly functionalized heteroarylpyridine derivatives. This application is pivotal for the development of new compounds and materials (Smith et al., 2008).
Biomaterials and Drug Delivery
In biomaterials, boronic acids bind with biologically relevant diols, like saccharides and peptidoglycans. This property is exploited in creating dynamic covalent or responsive hydrogels, contributing significantly to drug delivery and materials chemistry (Brooks et al., 2018).
Pharmaceutical Agents
Boronic acid compounds, including 2,5-Dichloropyridine-3-boronic acid, are utilized for developing potent enzyme inhibitors and as mimics for antibodies recognizing saccharides, highlighting their importance in pharmaceutical research (Yang et al., 2003).
Biomedical Applications
These compounds have shown value in biomedical applications, such as treating various diseases and in the development of new biomaterials, owing to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Electrochemical Sensing
Boronic acids are integral in developing electrochemical sensors for biological analytes. Their functionality in binding with diols and Lewis bases is exploited in sensors and health diagnostics (Li et al., 2015).
Reversible Covalent Bonding
The ability of boronic acids to form reversible covalent bonds with diols and anions is utilized in creating molecular assemblies, sensors, and separation systems. This property is particularly important in the recognition and signaling of various molecules (Bull et al., 2013).
Responsive Polymeric Materials
Boronic acid-decorated polymers are used in creating responsive systems, such as glucose sensors and self-regulated drug delivery systems. Their role in these applications emphasizes their potential in advanced materials science (Vancoillie & Hoogenboom, 2016).
Safety and Hazards
作用機序
Target of Action
Boronic acids, including pyridine boronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions typically involve the formation of carbon-carbon bonds between an organoboron compound and a halide under the action of a palladium catalyst .
Mode of Action
2,5-Dichloropyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex. The palladium complex is formed by oxidative addition of a halide to palladium(0). The organic group is then transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . These bonds are fundamental to the structure of many organic compounds, suggesting that 2,5-Dichloropyridine-3-boronic acid could have a wide range of potential effects depending on the specific context of its use.
Action Environment
The action of 2,5-Dichloropyridine-3-boronic acid, like that of other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst, and the temperature . Additionally, the stability of boronic acids can be influenced by factors such as temperature, humidity, and exposure to light.
特性
IUPAC Name |
(2,5-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISUHTJFLBUMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622726 | |
| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloropyridine-3-boronic acid | |
CAS RN |
536693-97-7 | |
| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

